Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate
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Overview
Description
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is an organic compound with the molecular formula C12H13ClO4S and a molecular weight of 288.75 g/mol . This compound features a cyclobutanecarboxylate ester functional group and a chlorosulfonyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate typically involves the esterification of 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines
Sulfonate Derivatives: Formed from substitution with alcohols
Carboxylic Acid: Formed from hydrolysis of the ester group
Scientific Research Applications
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclobutanecarboxylate ester moiety may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[4-(sulfonyl)phenyl]cyclobutanecarboxylate
- Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopentanecarboxylate
- Methyl 1-[4-(chlorosulfonyl)phenyl]cyclohexanecarboxylate
Uniqueness
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is unique due to its specific combination of a cyclobutanecarboxylate ester and a chlorosulfonyl-substituted phenyl ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1-(4-chlorosulfonylphenyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)18(13,15)16/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIDDAVAPMJXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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